molecular formula C19H22N4O2 B6120986 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6120986
M. Wt: 338.4 g/mol
InChI Key: WPEWKPXVFMXHNI-UHFFFAOYSA-N
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Description

2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as spiroindoline, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Spiroindoline is a heterocyclic compound that contains both an imidazole and an indoline ring structure.

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. For example, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the reduction of oxidative stress. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to have neuroprotective effects by reducing the production of reactive oxygen species and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is its high potency and selectivity towards its target proteins. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has good pharmacokinetic properties and can easily penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, one limitation of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee is its relatively complex synthesis method, which may limit its availability and use in research.

Future Directions

There are several future directions for the research and development of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee. One direction is to optimize the synthesis method to increase the yield and purity of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee in animal models to determine its efficacy and safety. Moreover, further research is needed to elucidate the mechanism of action of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee and its potential therapeutic applications in various diseases. Additionally, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee derivatives can be synthesized and tested for their potential therapeutic applications.

Synthesis Methods

Spiroindoline can be synthesized using a variety of methods, including the condensation of an imidazole with an aldehyde followed by cyclization, or the reaction of an indoline with an isocyanate. One commonly used method involves the reaction of an imidazole with an aldehyde in the presence of a Lewis acid catalyst, followed by cyclization with an amine. This method has been optimized to produce high yields of 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee with good purity.

Scientific Research Applications

Spiroindoline has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. For example, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-onee has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(4-imidazol-1-ylbenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-21-10-2-7-19(18(21)25)8-11-22(13-19)17(24)15-3-5-16(6-4-15)23-12-9-20-14-23/h3-6,9,12,14H,2,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWKPXVFMXHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-imidazol-1-yl)benzoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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